molecular formula C21H30N2O5S2 B4296451 N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide

Cat. No.: B4296451
M. Wt: 454.6 g/mol
InChI Key: BRYNEXTUQROTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide, also known as Amsacrine, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. Amsacrine belongs to the class of compounds known as topoisomerase II inhibitors, which are known to induce DNA damage and inhibit cell division.

Mechanism of Action

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide works by inhibiting the activity of topoisomerase II, an enzyme that is involved in the unwinding and rewinding of DNA during cell division. By inhibiting this enzyme, this compound induces DNA damage and prevents cell division, ultimately leading to cell death. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce DNA damage and inhibit cell division, this compound has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. This compound has also been shown to affect the levels of various signaling molecules involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it an ideal tool for studying the effects of topoisomerase II inhibition. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound does have some limitations. It is a toxic compound that can be harmful if not handled properly, and it has been shown to have off-target effects on other enzymes and signaling pathways.

Future Directions

There are a number of future directions for research on N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide. One area of interest is the development of more targeted and selective topoisomerase II inhibitors that can minimize off-target effects. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound and other chemotherapy agents. Additionally, there is ongoing research on the use of this compound in combination with immunotherapy agents to enhance the immune response against cancer cells. Overall, the potential therapeutic applications of this compound and other topoisomerase II inhibitors continue to be an active area of research in the field of cancer treatment.

Scientific Research Applications

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Topoisomerase II inhibitors like this compound are known to induce DNA damage and inhibit cell division, making them effective against rapidly dividing cancer cells. This compound has been shown to be effective against various types of cancer, including leukemia, lymphoma, and breast cancer. This compound has also been studied for its potential use in combination with other chemotherapy agents to enhance their efficacy.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-morpholin-4-ylsulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S2/c24-29(25,22-15-21-12-16-9-17(13-21)11-18(10-16)14-21)19-1-3-20(4-2-19)30(26,27)23-5-7-28-8-6-23/h1-4,16-18,22H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYNEXTUQROTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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